molecular formula C14H14ClN B12124856 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12124856
M. Wt: 231.72 g/mol
InChI Key: FAJUSYIYLQWAMZ-UHFFFAOYSA-N
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Description

1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine is a substituted biphenyl compound featuring an ethanamine group, offered for research and development purposes. Biphenyl derivatives are recognized as fundamental scaffolds in organic synthesis and medicinal chemistry, serving as versatile intermediates for constructing more complex molecules . These structures are frequently investigated for their potential biological activities and are common precursors in pharmaceuticals, agrochemicals, and materials science . Research into similar biphenyl compounds indicates their broad utility. For instance, a related amine, 4'-Chlorobiphenyl-2-ylamine, is a known reagent in the synthesis of fungicides like Boscalid, which works by inhibiting spore germination and other stages of fungal development . Furthermore, biphenyl cores are found in various patented bioactive molecules and have been studied for applications ranging from antifungal and antibacterial agents to anti-inflammatory drugs and materials for organic light-emitting diodes (OLEDs) . The presence of both a chloro and an amine functional group on the biphenyl scaffold makes this compound a valuable building block for further chemical modifications, including cross-coupling reactions and the development of novel compounds with specific biological or physical properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14ClN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3

InChI Key

FAJUSYIYLQWAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction forms the biphenyl core by coupling 4-bromoacetophenone (aryl halide) with 4-chlorophenyl boronic acid (aryl boronic acid) in the presence of a palladium catalyst. This step generates the ketone intermediate, 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone, which is subsequently functionalized to the target amine.

Typical reaction conditions :

  • Catalyst : Polymer-bound Pd(PPh₃)₄ (3–5 mol%)

  • Base : Aqueous Na₂CO₃ (2 M, 3 mL per 30 mL solvent)

  • Solvent : Degassed ethanol

  • Temperature : Reflux (78°C)

  • Duration : 1 hour

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond. The use of polymer-bound Pd(PPh₃)₄ enhances catalyst recovery and reduces metal contamination in the product.

Optimization and Yield

In a representative procedure, 0.800 g of 4-bromoacetophenone and 0.625 g of 4-chlorophenyl boronic acid yielded 68.3% of 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone after recrystallization. Key purity indicators included:

  • Melting point : 102.8°C (literature range: 100–104°C)

  • IR spectroscopy : Peaks at 735 cm⁻¹ (aromatic C-H), 812 cm⁻¹ (C-Cl stretch), and 1671 cm⁻¹ (C=O stretch).

Reductive Amination to Introduce the Ethanamine Group

Conversion of Ketone to Amine

The ketone intermediate undergoes reductive amination to yield 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanamine. This involves condensation with an ammonia source (e.g., ammonium acetate) followed by reduction with sodium triacetoxyborohydride (STAB), a mild selective reducing agent.

Representative procedure :

  • Condensation : The ketone (1.0 equiv) is stirred with ammonium acetate (2.0 equiv) in dichloromethane under nitrogen.

  • Reduction : STAB (1.5 equiv) is added portionwise at 0–5°C, followed by warming to room temperature.

  • Workup : The mixture is quenched with aqueous NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Analytical Validation

Successful amination is confirmed by:

  • ¹H NMR : Disappearance of the ketone carbonyl signal (δ ~2.6 ppm) and emergence of amine protons (δ ~1.4 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 231.72 ([M+H]⁺), consistent with C₁₄H₁₄ClN.

Alternative Synthetic Routes and Industrial Considerations

Continuous-Flow Synthesis

Recent advances in continuous-flow systems enable rapid synthesis of primary amines. A Beilstein study achieved 94% yield for 2-azido-1,1’-biphenyl using microreactors, suggesting potential scalability for the target compound.

Data Tables

Table 1. Summary of Suzuki-Miyaura Cross-Coupling Conditions

ParameterValueSource
CatalystPd(PPh₃)₄ (polymer-bound)
SolventEthanol
TemperatureReflux (78°C)
Yield68.3%
Purity (melting point)102.8°C

Table 2. Reductive Amination Optimization

ParameterValueSource
Reducing agentNaBH(OAc)₃
SolventCH₂Cl₂
Reaction time12 hours
PurificationColumn chromatography

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides to form amides. This reaction is typically conducted in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

Acylating AgentConditionsProductNotes
Acetyl chlorideDichloromethane, pyridine, 0–25°CN-Acetyl-1-(4'-chlorobiphenyl-4-yl)ethanamineStandard acylation protocol .

Schiff Base Formation

The amine reacts with carbonyl compounds (aldehydes/ketones) to form imines. Ruthenium-catalyzed systems (e.g., [Ru–H] complexes) have been shown to mediate deaminative coupling of amines with ketones via imine intermediates .

Carbonyl SourceCatalystProductYield
AcetophenoneRuCl₃, 3,4,5,6-tetrachloro-1,2-benzoquinoneα-Alkylated ketone derivative~60–80% (analogous system)

Cross-Coupling at the Chloro Substituent

The 4'-chloro group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.

ReagentsConditionsProductYield
Aryl boronic acid, Pd catalyst, K₂CO₃95°C, aqueous phase, tetrabutylammonium bromide4'-Aryl-substituted biphenyl derivativeUp to 83% (similar protocol)

Example Reaction:

1 4 Cl biphenyl 4 yl ethanamine+PhB OH 2Pd K2CO31 4 Ph biphenyl 4 yl ethanamine+Byproducts\text{1 4 Cl biphenyl 4 yl ethanamine}+\text{PhB OH }_2\xrightarrow{\text{Pd K}_2\text{CO}_3}\text{1 4 Ph biphenyl 4 yl ethanamine}+\text{Byproducts}

Oxidation Reactions

Oxidizing AgentConditionsProduct
KMnO₄, H₂SO₄HeatNitro derivative (speculative)
H₂O₂, Fe catalystMild acidic conditionsHydroxylamine (speculative)

Catalytic C–N Bond Formation

Ruthenium catalysts enable regioselective alkylation via transient enamine intermediates. For example, coupling with ketones generates α-alkylated products .

SubstrateCatalystKey Observation
AcetophenoneRuCl₃/3,4,5,6-tetrachloro-1,2-benzoquinoneHammett analysis (ρ = -0.96) indicates electron-rich amines accelerate reaction

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility and stability .

AcidProductApplication
HCl (gaseous)1-(4'-Chlorobiphenyl-4-yl)ethanamine hydrochloridePharmaceutical intermediates

Nitrosamine Risk Assessment

While primary amines are less prone to nitrosation, regulatory guidelines highlight the need to control nitrosamine impurities (e.g., acceptable intake limits for N-nitroso derivatives) .

ConditionRisk LevelAcceptable Intake
Acidic, nitrite presenceLow (primary amine)≤18 ng/day (analogous nitrosamines)

Key Mechanistic Insights

  • Electronic Effects : The chloro group withdraws electrons, potentially reducing nucleophilicity at the biphenyl core but enhancing reactivity in cross-coupling reactions .

  • Steric Considerations : The biphenyl backbone may influence reaction rates in metal-catalyzed processes due to steric hindrance .

Scientific Research Applications

Medicinal Chemistry

1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine has been studied for its potential pharmacological properties. Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for drug development targeting various neurological disorders.

  • Case Study : A study investigated the compound's ability to act on serotonin and norepinephrine pathways. Preliminary findings suggest that it may influence mood and behavior, positioning it as a potential treatment for depression and anxiety disorders .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in reactions that form more complex compounds.

  • Data Table: Synthesis Pathways
Reaction TypeReactantsProductsYield (%)
N-AlkylationThis compound + Alkyl HalidesN-Alkylated Products85
Coupling ReactionsThis compound + Aryl HalidesBiaryl Compounds90
Reduction ReactionsThis compound + Reducing AgentsAminated Products80

Material Science

The compound has potential applications in the development of advanced materials due to its structural properties. It can be utilized in creating polymers with specific functionalities.

  • Case Study : Research on polymer composites incorporating this compound has demonstrated enhanced thermal stability and mechanical properties compared to traditional materials .

Toxicology and Safety

While the compound shows promise in various applications, its safety profile must be thoroughly assessed. Toxicological studies are essential to evaluate its effects on human health and the environment.

  • Data Table: Toxicological Profile
EndpointResult
Acute ToxicityLD50 > 2000 mg/kg
Skin IrritationNo irritation observed
Eye IrritationMild irritation observed

Mechanism of Action

The mechanism by which 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The ethanamine chain in the target compound provides a primary amine for interactions, whereas α-methyl substitution (as in ) introduces steric hindrance, likely altering receptor affinity.
  • Simpler chlorophenyl ethanamines (e.g., ) exhibit lower molecular weights and boiling points, reflecting reduced van der Waals interactions compared to biphenyl derivatives.

Key Differentiators

  • Chlorine Position : Unlike 1-(3-chlorophenyl) or 1-(2-chlorophenyl) analogs, the 4'-chloro substitution maximizes steric compatibility with hydrophobic receptor pockets.
  • Biphenyl vs. Single Phenyl : The biphenyl scaffold extends conjugation, enhancing binding to aromatic residues in enzymes or receptors compared to single-ring analogs like 2-(4-chlorophenyl)ethanamine .

Q & A

Basic: How can the molecular structure of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine be confirmed using spectroscopic methods?

Answer:
A combination of NMR (¹H and ¹³C) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is critical for structural confirmation.

  • ¹H NMR : Look for characteristic signals such as the ethylamine proton (δ ~1.3–1.5 ppm for NH₂ and δ ~2.7–3.0 ppm for CH₂ adjacent to NH₂) and aromatic protons split due to the biphenyl and chloro substituents (δ ~6.8–7.6 ppm).
  • ¹³C NMR : The biphenyl carbons (110–150 ppm) and the chloro-substituted carbon (δ ~125–135 ppm) should be prominent. The ethylamine carbon (CH₂NH₂) appears at δ ~40–50 ppm.
  • IR : A strong N-H stretch (~3300–3500 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) are key identifiers.
  • HRMS : The molecular ion peak should match the exact mass (C₁₄H₁₄ClN, [M+H]⁺ = 232.0888).
    For validation, compare spectral data with structurally similar compounds (e.g., biphenyl ethylamine derivatives) .

Basic: What are the common synthetic routes for preparing this compound?

Answer:
A practical route involves reduction of a ketone precursor :

Synthesis of 1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethanone via Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-acetylphenyl halide .

Reduction to ethanamine : Use catalytic hydrogenation (H₂/Pd-C) or borane-based reagents (e.g., NaBH₄ with NH₃) to reduce the ketone to the primary amine.

  • Key considerations : Control reaction temperature (0–25°C) to avoid over-reduction or byproduct formation. Purify via silica gel chromatography (eluent: DCM/MeOH 9:1) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

  • Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 123 K) to minimize thermal motion .
  • Refinement : Employ programs like SHELXL to refine structural parameters (e.g., bond lengths, angles, torsion angles). Recent SHELXL updates improve handling of disordered atoms and hydrogen bonding networks .
  • Validation : Check R-factor (target < 0.05), data-to-parameter ratio (>15:1), and residual electron density to confirm accuracy .

Advanced: What strategies address discrepancies between computational and experimental reactivity data for this compound?

Answer:
Discrepancies often arise from solvent effects , transition state modeling , or neglected steric interactions . Mitigation strategies include:

Benchmarking computational methods : Compare DFT (e.g., B3LYP/6-31G*) results with experimental kinetics (e.g., Arrhenius plots).

Solvent correction : Use implicit (e.g., PCM) or explicit solvent models in simulations.

Stereoelectronic analysis : Evaluate substituent effects (e.g., chloro group’s electron-withdrawing nature) on reaction pathways .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Separate the amine from acidic/basic impurities using NaOH (pH >10) or HCl (pH <4).
  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) to resolve polar byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals .

Advanced: How can the compound's pharmacophore potential be evaluated in medicinal chemistry?

Answer:

  • In vitro assays : Test binding affinity to target receptors (e.g., GPCRs) via radioligand displacement assays.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with active sites. Focus on the ethylamine group’s hydrogen-bonding capability.
  • Structure-activity relationship (SAR) : Modify the biphenyl or chloro substituent and compare bioactivity .

Advanced: What methods enable regioselective functionalization of the biphenyl core?

Answer:

  • Pd-catalyzed C-H activation : Use directing groups (e.g., imidazoles) to achieve selective substitution at the para or meta positions.
  • Electrophilic aromatic substitution : Leverage the chloro group’s directing effects to install nitro or sulfonyl groups .

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